molecular formula C11H12N2O4S B5587605 4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

Cat. No.: B5587605
M. Wt: 268.29 g/mol
InChI Key: CCMRXFMKAIPKGT-UHFFFAOYSA-N
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Description

4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is a chemical compound with the molecular formula C10H10N2O3S It is a derivative of benzenesulfonamide, featuring a methoxy group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide typically involves multi-step procedures. One common method includes the acylation of 2-amino-1-phenylethanone with acetyl chloride, followed by cyclodehydration in sulfuric acid to form the oxazole ring. The resulting compound undergoes sulfochlorination with thionyl chloride and chlorosulfonic acid, and the final product is obtained by treating with aqueous ammonia solution .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the described synthetic route can be adapted for large-scale production with appropriate optimization of reaction conditions to improve yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the sulfonamide group, leading to different products.

    Substitution: The methoxy group and the oxazole ring can participate in substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit human carbonic anhydrase II, an enzyme involved in various physiological processes. This inhibition can lead to therapeutic effects in conditions like glaucoma .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group and oxazole ring differentiate it from other sulfonamides, potentially leading to unique applications in medicinal chemistry.

Properties

IUPAC Name

4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4S/c1-8-7-11(12-17-8)13-18(14,15)10-5-3-9(16-2)4-6-10/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMRXFMKAIPKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322033
Record name 4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49728110
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

349622-20-4
Record name 4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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